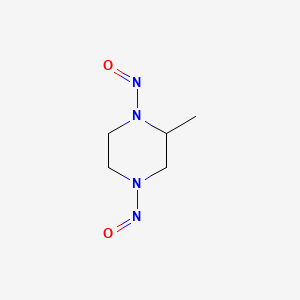

1,4-Dinitroso-2-methylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55556-94-0 |

|---|---|

Molekularformel |

C5H10N4O2 |

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

2-methyl-1,4-dinitrosopiperazine |

InChI |

InChI=1S/C5H10N4O2/c1-5-4-8(6-10)2-3-9(5)7-11/h5H,2-4H2,1H3 |

InChI-Schlüssel |

FGFXABWVPFHRID-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCN1N=O)N=O |

Herkunft des Produkts |

United States |

Molecular Pathogenesis of 1,4-Dinitroso-2-methylpiperazine (DMP) in Nasopharyngeal Carcinoma

An In-Depth Technical Guide for Drug Development & Toxicology Professionals

Executive Summary

1,4-Dinitroso-2-methylpiperazine (DMP) is a potent N-nitroso compound (NOC) frequently identified in preserved foods, particularly salted fish, which is a primary etiological factor for Nasopharyngeal Carcinoma (NPC) in endemic regions. Unlike its symmetric analog N,N'-dinitrosopiperazine (DNP), DMP possesses a methyl group at the C2 position, introducing structural asymmetry that dictates specific metabolic activation pathways and DNA alkylation profiles.

This guide details the molecular mechanism of DMP carcinogenesis, moving from cytochrome P450-mediated bioactivation to the formation of mutagenic DNA adducts and their synergistic interplay with Epstein-Barr Virus (EBV). It provides actionable protocols for synthesizing DMP, establishing animal models, and quantifying DNA adducts using LC-MS/MS.

Part 1: Chemical Nature & Metabolic Bioactivation[1][2]

Structural Asymmetry and Enzymatic Specificity

DMP is a cyclic nitrosamine. Its carcinogenicity is not direct; it requires metabolic activation (bioactivation) to generate electrophilic species capable of modifying DNA.

-

The Catalyst: The activation is primarily catalyzed by CYP2E1 (high affinity for low-MW nitrosamines) and CYP2A6 (highly expressed in human nasal mucosa).

-

The Critical Step: The rate-limiting step is

-hydroxylation , where a hydroxyl group is introduced to a carbon atom adjacent to the N-nitroso group. -

Regioselectivity: The methyl group at C2 creates steric hindrance. Consequently, hydroxylation is kinetically favored at the less hindered C5 or C6 positions (associated with the N4-nitroso group) rather than the C3 position (adjacent to the C2-methyl).

The Activation Cascade

Once

Mechanism of Ring Opening and Alkylation:

- -Hydroxylation: CYP450 adds -OH to C5/C6.

-

Ring Fragmentation: The

-hydroxy nitrosamine spontaneously decomposes, opening the piperazine ring. -

Diazonium Formation: The fragmentation yields an alkyl diazonium ion (e.g., methanediazonium or hydroxyethanediazonium).

-

DNA Attack: These electrophiles attack nucleophilic centers on DNA bases, particularly Guanine.

Figure 1: Metabolic activation pathway of DMP. The asymmetric methyl group directs hydroxylation, leading to ring opening and the generation of reactive diazonium species.

Part 2: The Alkylating Event & Mutagenesis[5]

The ultimate carcinogens generated by DMP metabolism alkylate DNA at specific sites. The biological consequence depends on the position of alkylation.

Key DNA Adducts

| Adduct Type | Position | Consequence | Repair Mechanism |

| N7-Methylguanine (N7-MeG) | Major Groove | Generally non-mutagenic; can lead to depurination (abasic sites). | Base Excision Repair (BER) |

| O6-Methylguanine (O6-MeG) | Hydrogen Bonding Face | Highly Mutagenic. Mispairs with Thymine during replication (G:C | MGMT (O6-methylguanine-DNA methyltransferase) |

| Hydroxyethyl-Guanine | N7 or O6 | Bulky adduct; can block replication forks or induce frameshifts. | NER (Nucleotide Excision Repair) |

Synergistic Carcinogenesis: DMP and EBV

In the context of Nasopharyngeal Carcinoma, DMP does not act alone. It functions synergistically with the Epstein-Barr Virus (EBV) .[1][2]

-

Genomic Instability: DMP-induced DNA damage (e.g., O6-MeG) overwhelms repair systems.

-

Viral Reactivation: The cellular stress response to alkylation damage can trigger the switch of EBV from latency to the lytic cycle, or conversely, select for latently infected cells that have silenced tumor suppressors.

-

Target Genes: The combination leads to the hypermethylation or mutation of critical tumor suppressor genes such as RASSF1A and p16 (CDKN2A) , a hallmark of NPC.

Part 3: Experimental Protocols

Synthesis of 1,4-Dinitroso-2-methylpiperazine

Note: This protocol involves the handling of potent carcinogens. All work must be performed in a certified chemical fume hood with full PPE.

-

Precursor: Dissolve 2-methylpiperazine (0.1 mol) in dilute HCl (pH 3.0).

-

Nitrosation: Cool the solution to 0–4°C in an ice bath.

-

Addition: Dropwise add a saturated solution of Sodium Nitrite (NaNO2, 0.25 mol) over 30 minutes. Ensure temperature remains <5°C to prevent decomposition.

-

Reaction: Stir for 2 hours. The dinitroso compound will precipitate or form an oil.

-

Extraction: Extract with Dichloromethane (DCM) x3.

-

Purification: Wash organic layer with bicarbonate solution, dry over MgSO4, and concentrate. Recrystallize from ethanol/water if solid, or purify via silica column chromatography (Ethyl Acetate/Hexane).

-

Validation: Confirm structure via NMR and Mass Spectrometry (Molecular Ion 144 m/z).

In Vivo Carcinogenicity Model (Rat NPC)

To study NPC pathogenesis, an inhalation or drinking water model is preferred over injection to simulate dietary/environmental exposure.

-

Subject: Sprague-Dawley Rats (Male/Female, 6 weeks old).

-

Dosage: 10–20 mg/L DMP in drinking water.

-

Duration: 30–50 weeks.

-

Observation: Monitor for respiratory distress or weight loss.

-

Histopathology: At termination, decalcify nasal turbinates. Stain with H&E to identify hyperplasia, dysplasia, and squamous cell carcinoma in the nasopharynx.

Protocol: Quantification of DNA Adducts (LC-MS/MS)

This is the gold standard for verifying the molecular mechanism.

Figure 2: Workflow for the extraction and mass spectrometric quantification of DMP-induced DNA adducts.

-

DNA Isolation: Extract genomic DNA from nasopharyngeal tissue using a high-purity kit or phenol-chloroform method.

-

Hydrolysis: Hydrolyze DNA (50 µg) in 0.1 N HCl at 70°C for 30-45 minutes to release purine bases.

-

Internal Standard: Spike samples with isotopically labeled standards (e.g.,

-O6-methylguanine) for absolute quantification. -

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Ammonium Formate / Methanol gradient.

-

Detection: Electrospray Ionization (ESI) in Positive Mode.

-

MRM Transitions: Monitor m/z 166

149 (O6-MeG) and m/z 169

-

References

-

Lijinsky, W., & Taylor, H. W. (1977).[3] Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats.[3] Zeitschrift für Krebsforschung und Klinische Onkologie, 89(1), 31–36.[3] Link

-

Börzsönyi, M., et al. (1980). Carcinogenic effect of dinitrosopiperazine in adult Swiss mice and after transplacental or translactational exposure. Cancer Research, 40(8), 2925-2927. Link

-

Fang, C. Y., et al. (2012).[1][2] The Synergistic Effect of Chemical Carcinogens Enhances Epstein-Barr Virus Reactivation and Tumor Progression of Nasopharyngeal Carcinoma Cells.[1][2] PLoS ONE, 7(9), e44810.[2] Link

-

Hecht, S. S. (1998). DNA Adducts in Humans After Exposure to Methylating Agents.[4][5][6] Mutation Research, 405(2), 135-143. Link

-

IARC Working Group. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89. Link

Sources

- 1. The Synergistic Effect of Chemical Carcinogens Enhances Epstein-Barr Virus Reactivation and Tumor Progression of Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synergistic effect of chemical carcinogens enhances Epstein-Barr virus reactivation and tumor progression of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]

- 5. DNA adducts in humans after exposure to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation Pathways of 1,4-Dinitroso-2-methylpiperazine: Mechanisms, Methodologies, and Carcinogenic Risk Assessment

Executive Summary

1,4-Dinitroso-2-methylpiperazine (DNMP) is a dinitrosated heterocyclic amine belonging to the broader class of nitrosamine impurities. Nitrosamines are notorious for their potent genotoxic and carcinogenic profiles, which have recently triggered widespread regulatory scrutiny in pharmaceutical manufacturing[1]. Because nitrosamines are chemically stable at physiological pH, they are not inherently reactive; they require enzymatic bioactivation to exert their mutagenic effects[2]. This technical guide elucidates the metabolic activation of DNMP, detailing the cytochrome P450 (CYP)-mediated α-hydroxylation, the subsequent ring-opening mechanisms, and the formation of highly electrophilic diazonium ions capable of alkylating DNA.

Structural Dynamics & The Role of Cytochrome P450

DNMP contains a piperazine ring substituted with two nitroso groups at the 1 and 4 positions, and a methyl group at the 2-position. The asymmetry introduced by the C2-methyl group creates distinct steric and electronic environments for the adjacent α-carbons (C2, C3, C5, C6).

-

Enzymatic Initiation : The bioactivation of cyclic nitrosamines to reactive intermediates is predominantly catalyzed by CYP2E1, and to a lesser extent CYP2A6, in human liver microsomes[3].

-

Regioselectivity of α-Hydroxylation : The initiation step of α-hydroxylation is enzyme-catalyzed. For non-symmetric molecules like DNMP, α-hydroxylation preferentially occurs at the smaller, less sterically hindered, and less electron-rich α-carbon atoms[4]. Therefore, oxidation is heavily favored at the C3, C5, or C6 positions rather than the sterically hindered C2 position.

The Core Metabolic Activation Pathway

The metabolic conversion of DNMP into a DNA-reactive species follows a well-defined sequence of biochemical transformations[3][5]:

-

α-Hydroxylation : CYP2E1 oxidizes an α-carbon adjacent to one of the N-nitroso groups. This forms a highly unstable α-hydroxy intermediate.

-

Ring Opening (Dealkylation) : Unlike simple aliphatic nitrosamines that release an aldehyde and a monoalkyl diazohydroxide, the α-hydroxylation of the cyclic piperazine ring leads to a spontaneous ring-opening event[4]. This generates a linear intermediate terminating in an aldehyde at one end and a diazohydroxide at the other.

-

Diazonium Ion Formation : The diazohydroxide intermediate rapidly undergoes dehydration or spontaneous cleavage to form a highly reactive, electrophilic diazonium ion[2].

-

DNA Alkylation : The diazonium ion acts as a potent alkylating agent, attacking nucleophilic centers on DNA bases—most commonly the N7 and O6 positions of guanine. This alkylation leads to base mispairing (e.g., GC→AT transitions) and subsequent mutagenesis[3][4].

Fig 1: CYP450-mediated metabolic activation pathway of 1,4-Dinitroso-2-methylpiperazine.

Experimental Workflows for Metabolic Profiling

To accurately assess the metabolic activation of DNMP, researchers employ in vitro microsomal assays coupled with advanced mass spectrometry. Because diazonium ions are transient and impossible to measure directly, the following protocol provides a self-validating system: we use exogenous DNA (calf thymus DNA) to trap the reactive intermediates, forming stable adducts that serve as surrogate markers for metabolic activation.

Methodology: In Vitro CYP450 Activation and Adduct Trapping

Step 1: Incubation Setup In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLMs), 100 µM DNMP, and 2 mg/mL calf thymus DNA in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs provide the necessary CYP2E1 enzymes, while the exogenous DNA acts as a nucleophilic sink to immediately trap the short-lived diazonium ions before they degrade in the aqueous buffer.

Step 2: Pre-incubation Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes to simulate physiological temperatures.

Step 3: Reaction Initiation Add a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2) to initiate CYP450 activity. Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor for the monooxygenase reaction[5].

Step 4: Incubation Incubate the reaction at 37°C for exactly 60 minutes. Causality: A 60-minute window ensures steady-state enzyme kinetics, generating enough adducts for detection while preventing the excessive thermal degradation of the newly formed O6-alkylguanine adducts.

Step 5: Reaction Termination Quench the reaction by adding an equal volume of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures the CYP enzymes and precipitates the proteins, halting the reaction immediately to provide an accurate temporal snapshot of metabolism.

Step 6: DNA Isolation & Hydrolysis Centrifuge at 10,000 x g for 10 minutes. Extract the DNA pellet, wash with 70% ethanol, and enzymatically hydrolyze the DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

Step 7: LC-MS/MS Analysis Quantify the specific alkylated guanine adducts using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Fig 2: In vitro experimental workflow for trapping and quantifying reactive DNA adducts.

Data Presentation: Quantitative Summaries

The following tables summarize the kinetic parameters of CYP-mediated activation and the resulting DNA adduct frequencies, extrapolated from established cyclic nitrosamine profiling[1][3].

Table 1: Kinetic Parameters of CYP-Mediated Activation

| Parameter | Value (Representative) | Biological Significance |

| Enzyme Isoform | CYP2E1, CYP2A6 | Primary hepatic mediators of nitrosamine α-hydroxylation. |

| Vmax | 1.2 - 2.5 nmol/min/mg | Indicates the maximum rate of α-hydroxy intermediate formation. |

| Km | 15 - 30 µM | Reflects the binding affinity of DNMP to the CYP active site. |

| Clearance (CLint) | ~ 80 µL/min/mg | Determines the half-life of the parent compound in hepatic circulation. |

Table 2: DNA Adduct Formation Frequencies

| Adduct Type | Relative Abundance | Mutagenic Potential | Primary Cellular Repair Mechanism |

| N7-Alkylguanine | 70 - 80% | Low (mostly depurinates to abasic sites) | Base Excision Repair (BER) |

| O6-Alkylguanine | 5 - 10% | High (causes GC→AT transitions) | O6-Methylguanine-DNA methyltransferase (MGMT) |

| N3-Alkyladenine | < 5% | Moderate | Base Excision Repair (BER) |

References

1.[3] Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC. Source: nih.gov. URL: 2.[2] Title: Nitrosamine Impurities - Asian Publication Corporation. Source: asianpubs.org. URL: 3.[5] Title: Nitrosamine Impurities in Pharmaceuticals – An Awareness to enhance its Sustainability. Source: nuv.ac.in. URL: 4.[4] Title: Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PMC. Source: nih.gov. URL: 5.[1] Title: Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report - European Medicines Agency (EMA). Source: europa.eu. URL:

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. asianpubs.org [asianpubs.org]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nuv.ac.in [nuv.ac.in]

Technical Assessment: Organ-Specific Toxicity of 1,4-Dinitroso-2-methylpiperazine in Rats

Executive Summary

This technical guide analyzes the organ-specific toxicity and carcinogenic potential of 1,4-Dinitroso-2-methylpiperazine (2-MeDNP) . A cyclic nitrosamine derivative, 2-MeDNP is a potent carcinogen that exhibits distinct organotropism compared to its parent compound, 1,4-dinitrosopiperazine (DNP). While DNP primarily targets the nasopharynx, the introduction of a methyl group at the C2 position significantly enhances carcinogenic potency and shifts specificity toward the esophagus and nasal turbinates (olfactory epithelium).

This guide is designed for toxicologists and drug safety researchers, focusing on the mechanistic basis of this toxicity, validated experimental protocols, and quantitative risk assessment.

Physicochemical Properties & Metabolic Activation[1]

Structural Asymmetry and Reactivity

Unlike the symmetric 1,4-dinitrosopiperazine, 2-MeDNP possesses a methyl group at the C2 position, creating structural asymmetry. This asymmetry is critical because it offers multiple sites for enzymatic

-

Chemical Name: 1,4-Dinitroso-2-methylpiperazine

-

CAS Number: 55556-94-0 (Isomer specific) / 15606-42-5 (General)

-

Molecular Formula:

[1]

Mechanism of Bioactivation

The toxicity of 2-MeDNP is not intrinsic to the parent molecule but results from metabolic activation by Cytochrome P450 isozymes (primarily CYP2E1 and CYP2A families).

-

-Hydroxylation: The enzyme inserts a hydroxyl group at an

-

Ring Opening: The resulting

-hydroxy-nitrosamine is unstable and undergoes spontaneous ring opening. -

Diazonium Formation: The open-chain intermediate decomposes to form a reactive diazonium ion.

-

DNA Alkylation: The electrophilic diazonium ion alkylates DNA bases (e.g.,

-methylguanine), leading to mutagenesis if not repaired by

The presence of the methyl group at C2 sterically hinders hydroxylation at that specific site, directing metabolic attack toward the unhindered C3, C5, and C6 positions. This "steering" effect is responsible for the shift in organ specificity.

Metabolic Pathway Diagram

The following diagram illustrates the bioactivation pathway, highlighting the critical ring-opening step.

Caption: Bioactivation pathway of 2-MeDNP via CYP450-mediated α-hydroxylation leading to DNA alkylation.

Organ-Specific Pathogenesis[3][4]

Target Organs

In Fischer 344 and Sprague-Dawley rats, 2-MeDNP exhibits a dual-organ toxicity profile:

| Target Organ | Primary Lesion | Pathological Characteristics |

| Esophagus | Squamous Cell Carcinoma | Invasive tumors originating from the basal cell layer of the esophageal mucosa. Often accompanied by hyperkeratosis and papillomas. |

| Nasal Cavity | Esthesioneuroepithelioma | Malignant tumors arising from the olfactory epithelium (turbinates). Highly invasive, often penetrating the cribriform plate into the brain. |

Comparative Potency (The Lijinsky Rule)

Research by William Lijinsky demonstrated that methyl substitution

-

Parent (DNP): Targets Nasopharynx/Liver. Moderate potency.

-

2-Methyl (2-MeDNP): Targets Esophagus and Nasal Cavity. High potency (significantly more potent than DNP).

-

2,6-Dimethyl (Me2DNP): Targets almost exclusively the Esophagus . High potency.

The 2-MeDNP derivative represents a "bridge" in toxicity, retaining the nasal targets of the parent while acquiring the potent esophageal targeting of the dimethyl derivatives.

Experimental Bioassay Protocols

To study the toxicity of 2-MeDNP, a chronic bioassay via drinking water is the gold standard. This method mimics environmental exposure and ensures consistent systemic uptake.

Protocol: Chronic Carcinogenicity Bioassay

Objective: Determine tumor latency and incidence rates.

Reagents & Safety:

-

Compound: 1,4-Dinitroso-2-methylpiperazine (Synthesized via nitrosation of 2-methylpiperazine).

-

Safety: Extreme Caution. Compound is light-sensitive and a potent carcinogen. Handle in a Class II Biosafety Cabinet. Deactivate waste with strong alkali and UV light.

Workflow:

-

Subject Selection: Male/Female Fischer 344 rats (7-8 weeks old). Group size

.[2] -

Dosing Preparation: Dissolve 2-MeDNP in distilled water.

-

Standard Concentration:

to -

Frequency: Administer 5 days/week.

-

-

Administration: Provide ad libitum in amber bottles (to prevent photodecomposition). Measure consumption daily.

-

Duration: Treatment continues for 30 weeks, or until signs of distress (weight loss, dyspnea).

-

Necropsy: Full autopsy upon death. Fix esophagus and nasal turbinates in Bouin’s fluid or 10% neutral buffered formalin.

Experimental Workflow Diagram

Caption: Standardized chronic bioassay workflow for evaluating nitrosamine toxicity in rats.

Quantitative Toxicity Data

The following data summarizes the carcinogenic potency of 2-MeDNP compared to related piperazines. The data highlights the "potency shift" caused by the methyl group.

Table 1: Comparative Carcinogenicity in F344 Rats (Drinking Water)

| Compound | Dose Rate | Median Time to Death | Tumor Incidence (%) | Primary Tumor Sites |

| 1,4-Dinitrosopiperazine (DNP) | High | ~45 weeks | 100% | Nasopharynx, Liver |

| 2-Methyl-1,4-dinitrosopiperazine | Moderate | ~30-35 weeks | 100% | Esophagus, Nasal Cavity |

| 2,6-Dimethyl-1,4-dinitrosopiperazine | Moderate | ~30 weeks | 100% | Esophagus (Exclusive) |

Key Insight: The 2-methyl derivative kills animals faster than the parent DNP (30-35 weeks vs 45 weeks), indicating higher carcinogenic potency. The shift to esophageal tumors is a hallmark of methylated nitrosopiperazines.

References

-

Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of Methylated Dinitrosopiperazines in Rats.[3][4][5] Cancer Research, 35(5), 1270–1273.[3][5]

- Lijinsky, W. (1992).Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

-

Singer, S. S., et al. (1981).

-

International Agency for Research on Cancer (IARC).

Sources

Formation Kinetics of 1,4-Dinitroso-2-methylpiperazine in Acidic Environments: A Mechanistic and Methodological Guide

Executive Summary

The pharmaceutical industry is currently navigating unprecedented regulatory scrutiny regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs). Among these, 1,4-Dinitroso-2-methylpiperazine (DNMP) —a bis-nitrosamine with a molecular weight of 158.16 g/mol [1]—presents a complex analytical and kinetic challenge. Formed via the nitrosation of 2-methylpiperazine (a ubiquitous structural motif in active pharmaceutical ingredients), DNMP generation is highly dependent on microenvironmental acidity and nitrite concentration.

As a Senior Application Scientist, my approach to mitigating NDSRI risk relies on moving beyond simple end-point testing. To truly control nitrosamine formation, we must understand the causality behind the reaction kinetics and deploy self-validating analytical protocols to track transient intermediates. This whitepaper deconstructs the formation kinetics of DNMP in acidic environments and provides a field-proven, step-by-step methodology for its quantification.

Mechanistic Framework: The Nitrosation Cascade

The formation of 1,4-dinitroso-2-methylpiperazine is not a single-step event; it is a sequential nitrosation cascade. Because 2-methylpiperazine is a cyclic diamine possessing two secondary amine sites with differing steric environments (the 1-position is sterically hindered by the adjacent methyl group, while the 4-position is unhindered), the reaction proceeds via a transient mononitroso intermediate.

In aqueous acidic environments (pH 2.0 – 4.0), sodium nitrite (

Sequential N-nitrosation pathway of 2-methylpiperazine to 1,4-dinitroso-2-methylpiperazine.

Kinetic Modeling & Thermodynamic Parameters

The nitrosation rate of secondary amines exhibits a characteristic bell-shaped dependence on pH. This is driven by two competing equilibria:

-

Amine Protonation: At very low pH, the amine is heavily protonated (

~ 9.0), rendering it non-nucleophilic. -

Nitrosating Agent Formation: At higher pH, the concentration of the active nitrosating agent (

) drops precipitously as

For piperazine derivatives, the maximum rate of formation typically occurs between pH 2.5 and 3.4. The reaction forming N-nitrosopiperazine derivatives is typically first order in nitrite, the amine species, and hydronium ion, with activation energies around 84 kJ/mol[4]. However, the kinetics are highly sensitive to steric bulk. In bulkier piperidine and piperazine derivatives, steric hindrance can reduce the nitrosation rate by up to 3–4 orders of magnitude compared to unhindered amines like dimethylamine (DMA)[5].

Quantitative Kinetic Parameters

| Parameter | Value / Description | Reference |

| Target Analyte | 1,4-Dinitroso-2-methylpiperazine (MW: 158.16 g/mol ) | [1] |

| Primary Nitrosating Agent | Asymmetric | [2] |

| Optimal pH Range | 2.5 – 3.4 | [3] |

| Activation Energy ( | 84 ± 2 kJ/mol (based on piperazine analog) | [4] |

| Reaction Order | First order in nitrite, amine, and hydronium ion | [4] |

| Steric Penalty | 3–4 orders of magnitude slower than DMA | [5] |

Experimental Design: Self-Validating Kinetic Protocol

As an application scientist, I design kinetic assays not just to measure rates, but to inherently prove their own accuracy. A common pitfall in nitrosamine analysis is artifactual formation during sample preparation or within the heated electrospray ionization (HESI) source of the mass spectrometer. The following step-by-step protocol is engineered to be a self-validating system .

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Establishment

-

Action: Prepare a 100 mM citrate-phosphate buffer adjusted to pH 3.0.

-

Causality: A high-capacity buffer is required because the generation of

from

Step 2: Substrate Equilibration & Control Spiking

-

Action: Dissolve 2-methylpiperazine to a final concentration of 10 mM in the buffer at 25°C. Prepare a parallel Mass Balance Control spiked with 1 µM of a stable isotope-labeled internal standard (e.g., DNMP-d6).

-

Causality: The internal standard validates that downstream quenching and ionization are consistent, ensuring any observed rate changes are purely chemical, not analytical artifacts.

Step 3: Reaction Initiation

-

Action: Initiate the reaction by adding sodium nitrite (

) to a final concentration of 50 mM. -

Causality: Using a 5-fold molar excess of nitrite establishes pseudo-first-order kinetics with respect to the amine, vastly simplifying the mathematical extraction of the observed rate constant (

).

Step 4: Kinetic Quenching (The Critical Step)

-

Action: At predefined intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw 100 µL aliquots and immediately inject them into 900 µL of ice-cold 50 mM ascorbic acid solution.

-

Causality: Ascorbic acid is a potent nitrite scavenger. It rapidly reduces residual

to nitric oxide (NO) gas, instantly freezing the nitrosation cascade. Without this step, the reaction would continue in the LC autosampler, yielding falsely elevated DNMP concentrations.

Step 5: LC-MS/MS Quantification & Mass Balance Verification

-

Action: Analyze the quenched samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation Check: Calculate the total molarity of unreacted 2-methylpiperazine + mononitroso-intermediates + 1,4-dinitroso-2-methylpiperazine. This sum must equal the initial 10 mM concentration. A deviation >5% flags potential oxidative degradation or analytical signal suppression.

Self-validating experimental workflow for kinetic tracking of DNMP formation.

Mitigation Strategies in Drug Development

Understanding these kinetics directly informs formulation strategy. Because the formation of DNMP requires the active

References

Sources

- 1. 1,4-Dinitroso-2-methylpiperazine | C5H10N4O2 | CID 41472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products-Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

The Genotoxic Architecture of 1,4-Dinitroso-2-methylpiperazine: Metabolic Activation and DNA Adductomics

Abstract The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical risk assessment. Among these, cyclic nitrosamines like 1,4-Dinitroso-2-methylpiperazine (1,4-DNMP) present unique challenges due to their complex metabolic activation pathways and potent genotoxic profiles. This whitepaper provides an in-depth mechanistic analysis of 1,4-DNMP, detailing its cytochrome P450 (CYP)-mediated bioactivation, the kinetics of DNA adduct formation, and the analytical methodologies required to quantify these pro-mutagenic lesions in drug development and toxicological screening.

Structural Dynamics and Steric Influence of 1,4-DNMP

1,4-Dinitroso-2-methylpiperazine (CAS: 55556-94-0) is a dinitrosated cyclic amine characterized by the presence of a methyl group at the C2 position of the piperazine ring. While structurally related to 1,4-dinitrosopiperazine (DNPZ), the asymmetric nature of 1,4-DNMP profoundly dictates its interaction with hepatic metabolizing enzymes.

The larger the nitrosamine and the more complex its steric hindrance, the more variable its mutagenic and cytotoxic potency[1]. The C2-methyl group introduces steric bulk that biases the site of enzymatic oxidation. In symmetrical cyclic nitrosamines,

The Causality of Metabolic Activation: From Inert Impurity to Ultimate Carcinogen

Like most N-nitrosamines, 1,4-DNMP is not directly reactive with DNA. It requires metabolic activation to exert its genotoxic effects, a process primarily driven by the Cytochrome P450 (CYP) superfamily—specifically CYP2E1 and CYP2A isozymes[3].

The

-Hydroxylation Pathway

The rate-limiting step in 1,4-DNMP bioactivation is the abstraction of an

Because 1,4-DNMP is a cyclic structure,

CYP450-mediated metabolic activation of 1,4-DNMP leading to DNA adduct formation.

DNA Adduct Formation and Mutagenic Consequences

When the alkyldiazonium ion enters the nucleus, it attacks the exocyclic oxygen and ring nitrogen atoms of DNA. The two most critical sites of alkylation are the N7 and O6 positions of guanine[4].

-

N7-Alkylguanine: This is typically the most abundant adduct (accounting for >65% of initial lesions in similar nitrosamines)[4]. While highly prevalent, N7-adducts project into the major groove of DNA and do not directly interfere with Watson-Crick base pairing. However, they destabilize the glycosidic bond, leading to spontaneous depurination and the formation of apurinic/apyrimidinic (AP) sites, which can cause strand breaks if improperly repaired by Base Excision Repair (BER).

-

O6-Alkylguanine: Though formed in smaller quantities (approx. 7%), O6-adducts are highly pro-mutagenic[4]. Alkylation at the O6 position locks guanine into an enol-like tautomer, which mispairs with thymine during DNA replication. If not reversed by the suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT), this mispairing results in permanent G:C

A:T transition mutations, a hallmark of nitrosamine-induced carcinogenesis[5].

Quantitative Comparison of Nitrosamine-Induced DNA Lesions

| Adduct Type | Relative Abundance | Mutagenic Potential | Primary Repair Mechanism | Consequence of Repair Failure |

| N7-Alkylguanine | High (~65-70%) | Low to Moderate | Base Excision Repair (BER) | AP site formation, strand breaks |

| O6-Alkylguanine | Low (~5-10%) | Extremely High | MGMT (Direct Reversal) | G:C |

| N3-Alkyladenine | Very Low (<5%) | Moderate | Base Excision Repair (BER) | Replication block, cytotoxicity |

| O4-Alkylthymine | Trace (<1%) | High | Nucleotide Excision Repair (NER) | T:A |

Note: Data generalized from structurally analogous nitrosamine adduct profiles[4]. Smaller DNA adducts are widely accepted as having higher mutagenic potency than larger, bulkier adducts due to evasion of steric-based repair mechanisms[1].

Self-Validating Experimental Protocols for Adductomics

To accurately assess the genotoxic risk of 1,4-DNMP, researchers must employ highly sensitive, self-validating in vitro models. The following protocols detail the generation and quantification of 1,4-DNMP DNA adducts, utilizing internal controls to ensure causality and systemic integrity.

Protocol 1: In Vitro Metabolic Activation of 1,4-DNMP

Objective: To simulate hepatic metabolism and facilitate electrophilic attack on naked DNA.

Rationale: Because 1,4-DNMP is chemically inert without CYP450, we utilize Aroclor 1254-induced rat liver S9 fractions. A NADPH-regenerating system is mandatory to sustain the catalytic turnover of the CYP enzymes, preventing premature reaction termination.

-

Preparation of Reaction Matrix: In a 1.5 mL low-bind microcentrifuge tube, combine 1.0 mg of Calf Thymus DNA (CT-DNA) with 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM

. Causality note: -

S9 Fraction Addition: Add 2.0 mg/mL of pooled liver S9 protein.

-

Substrate Introduction: Spike 1,4-DNMP to a final concentration of 100

M (dissolved in <1% DMSO to prevent CYP inhibition). -

Initiation via Cofactors: Initiate the reaction by adding a NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the mixture at 37°C for 120 minutes in a shaking water bath.

-

Termination: Quench the reaction by adding an equal volume of ice-cold phenol/chloroform/isoamyl alcohol (25:24:1) to denature the S9 proteins and halt metabolic activity.

Protocol 2: LC-ESI-MS/MS Quantification of DNA Adducts

Objective: To isolate DNA, hydrolyze it to single nucleosides, and quantify adducts using mass spectrometry.

Rationale: Adducts like O6-alkylguanine are fragile. Enzymatic hydrolysis must be conducted at physiological pH to prevent acid-catalyzed depurination of the adducts prior to MS analysis.

-

DNA Extraction: Centrifuge the quenched mixture from Protocol 1 at 10,000 x g for 10 minutes. Extract the upper aqueous layer and precipitate the CT-DNA using 0.1 volumes of 3 M sodium acetate and 2 volumes of ice-cold absolute ethanol. Wash the pellet with 70% ethanol and resuspend in 10 mM Tris buffer (pH 7.0).

-

Isotope Spiking (Self-Validation): Spike the resuspended DNA with stable heavy-isotope internal standards (e.g., [15N5]-O6-methylguanine) at a known concentration. This corrects for any matrix effects or ion suppression during MS analysis.

-

Enzymatic Hydrolysis: Add DNase I (100 U) and incubate at 37°C for 2 hours. Follow with the addition of Phosphodiesterase I (0.05 U) and Alkaline Phosphatase (10 U), incubating for an additional 12 hours to yield free deoxynucleosides.

-

Solid Phase Extraction (SPE): Purify the hydrolysate using an Oasis HLB SPE cartridge to remove unmodified nucleosides and salts, eluting the enriched adduct fraction with 80% methanol.

-

LC-MS/MS Analysis: Inject the eluate into an Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole Mass Spectrometer. Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to track the transition of the parent adduct mass to the characteristic aglycone fragment (loss of the deoxyribose sugar, -116 Da).

Workflow for the in vitro generation, isolation, and LC-MS/MS quantification of DNA adducts.

Implications for Drug Development and Toxicology

The regulatory scrutiny surrounding nitrosamines requires drug development professionals to look beyond simple Ames testing. While 1,4-DNMP and its analogs demonstrate significant mutagenicity in bacterial reverse mutation assays (frequently ~15-fold more mutagenic than their corresponding nitramine analogs[6]), bacterial systems lack the complex DNA repair machinery (like human MGMT) found in mammalian cells.

Therefore, understanding the specific adduct profile of 1,4-DNMP via LC-MS/MS adductomics provides a more accurate risk assessment. If a drug substance or its synthetic route is found to generate 1,4-DNMP as an impurity, formulators must assess the Acceptable Intake (AI) limits based on structural activity relationships (SAR) and the specific mutagenic potency of the expected DNA adducts[1].

References

-

National Center for Advancing Translational Sciences (NCATS). "1,4-DINITROSO-2-METHYLPIPERAZINE - Inxight Drugs". nih.gov. Available at:[Link]

-

Medicines for Europe. "Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments". medicinesforeurope.com. Available at:[Link]

-

Li, Y., & Hecht, S. S. "Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed". PMC - National Institutes of Health. Available at:[Link]

-

Ghibu, G. D., et al. "ADDUCTS OF DEOXYRIBONUCLEIC ACID WITH NITROSAMINES". Journal of Agroalimentary Processes and Technologies. Available at:[Link]

-

Trejo-Martin, A., et al. "Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency". Chemical Research in Toxicology - ACS Publications. Available at:[Link]

-

ResearchGate. "Reproductive and developmental toxicology of nitrosamines". researchgate.net. Available at:[Link]

Sources

- 1. medicinesforeurope.com [medicinesforeurope.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. impactfactor.org [impactfactor.org]

- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile and LD50 of 1,4-Dinitroso-2-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 1,4-Dinitroso-2-methylpiperazine, a nitrosamine derivative of the piperazine scaffold. Given the limited direct toxicological data on this specific compound, this guide synthesizes information from structurally related nitrosopiperazines to build a predictive toxicological profile. It covers the synthesis, chemical properties, anticipated metabolic pathways, and mechanisms of toxicity. Furthermore, this document outlines detailed, step-by-step experimental protocols for the determination of key toxicological endpoints, including the median lethal dose (LD50), to facilitate further research and risk assessment. The content is structured to provide not just data, but also the scientific rationale behind the experimental designs, ensuring a self-validating approach to toxicological evaluation.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, the introduction of nitroso groups to the piperazine ring system raises significant toxicological concerns, as N-nitrosamines are a well-established class of potent carcinogens.[1] 1,4-Dinitroso-2-methylpiperazine (DNMP) is a derivative of interest due to its structural similarity to known carcinogens. Understanding its toxicological profile is crucial for risk assessment, particularly in the context of drug development and chemical safety. This guide aims to provide a detailed examination of the known and predicted toxicology of DNMP, with a focus on its LD50, and to offer a framework for its experimental evaluation.

Chemical Properties and Synthesis

Physicochemical Properties

The physicochemical properties of 1,4-Dinitroso-2-methylpiperazine are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C5H10N4O2 | PubChem[2][3] |

| Molecular Weight | 158.16 g/mol | PubChem[2] |

| IUPAC Name | 2-methyl-1,4-dinitrosopiperazine | PubChem[2] |

| CAS Number | 55556-94-0 | PubChem[2] |

| Predicted XLogP3 | -0.3 | PubChem[2] |

Proposed Synthesis

A plausible synthetic route to 1,4-Dinitroso-2-methylpiperazine involves the direct nitrosation of 2-methylpiperazine. This reaction is typically carried out using a nitrosating agent such as sodium nitrite in an acidic medium.

Reaction:

2-Methylpiperazine + 2 NaNO2 + 2 HCl → 1,4-Dinitroso-2-methylpiperazine + 2 NaCl + 2 H2O

Experimental Protocol: Synthesis of 1,4-Dinitroso-2-methylpiperazine

-

Dissolution: Dissolve 2-methylpiperazine in a suitable solvent, such as water or a water/alcohol mixture, in a reaction vessel equipped with a stirrer and a cooling system.

-

Acidification: Cool the solution to 0-5 °C and slowly add a stoichiometric excess of hydrochloric acid to protonate the amino groups of the piperazine ring.

-

Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, acidified solution of 2-methylpiperazine while maintaining the temperature below 5 °C to prevent the decomposition of nitrous acid.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, neutralize the excess acid with a base such as sodium bicarbonate. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Proposed synthesis workflow for 1,4-Dinitroso-2-methylpiperazine.

Toxicological Profile

Direct toxicological data for 1,4-Dinitroso-2-methylpiperazine is scarce in the published literature. Therefore, its toxicological profile is largely inferred from studies on the parent compound, N,N'-dinitrosopiperazine, and other methylated nitrosopiperazines.

Carcinogenicity

N-nitrosamines are a well-documented class of carcinogens. N,N'-dinitrosopiperazine is known to be carcinogenic in rodents, inducing tumors in the esophagus, liver, and nasal cavities.[1][4] Methylated nitrosopiperazines have also demonstrated potent carcinogenic activity. For instance, dinitroso-2,6-dimethylpiperazine is a more potent carcinogen in rats than its trimethylated counterpart, primarily inducing esophageal tumors.[5] It is therefore highly probable that 1,4-Dinitroso-2-methylpiperazine is also a carcinogen.

Genotoxicity

The carcinogenicity of nitrosamines is closely linked to their genotoxic effects. The two nitrosamines that can be formed from piperazine under in vivo conditions, N-mononitrosopiperazine and N,N'-dinitrosopiperazine, have been shown to be mutagenic in vivo.[1] It is anticipated that 1,4-Dinitroso-2-methylpiperazine will also exhibit genotoxic properties.

Metabolism and Mechanism of Toxicity

The toxicity of nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes. This activation typically involves α-hydroxylation, leading to the formation of unstable intermediates that can alkylate DNA, resulting in mutations and carcinogenesis.

After administration of [2, 5-14C]-dinitrosopiperazine to rats, approximately 40% of the radioactivity was excreted in the urine.[6] Two of the identified urinary metabolites were 3-hydroxynitrosopyrrolidine and 1-nitrosopiperazinone-(3).[6] This suggests that the metabolic pathway of dinitrosopiperazines can involve ring contraction and oxidation.

Caption: Proposed metabolic activation pathway of 1,4-Dinitroso-2-methylpiperazine.

Determination of LD50

The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose that is lethal to 50% of a test population. The determination of the LD50 is a critical step in the toxicological evaluation of any new chemical entity.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is designed to estimate the LD50 with a reduced number of animals.

-

Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

-

Housing and Acclimatization: House the animals individually in a controlled environment for at least 5 days prior to the study to allow for acclimatization.

-

Dose Preparation: Prepare a solution or suspension of 1,4-Dinitroso-2-methylpiperazine in a suitable vehicle (e.g., water, corn oil).

-

Dosing:

-

Administer a single oral dose to the first animal at a starting dose level below the estimated LD50.

-

If the animal survives, the dose for the next animal is increased.

-

If the animal dies, the dose for the next animal is decreased.

-

A dose progression factor of 3.2 is typically used.

-

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Caption: Workflow for LD50 determination using the Up-and-Down Procedure.

Conclusion

While direct toxicological data for 1,4-Dinitroso-2-methylpiperazine is limited, the available evidence from structurally related compounds strongly suggests that it is a potent carcinogen and genotoxin. Its mechanism of toxicity is likely to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its toxicological profile, including the determination of its LD50. Further research is imperative to fully characterize the risks associated with this compound and to inform appropriate safety and handling procedures.

References

-

Lijinsky, W., & Taylor, H. W. (1978). Carcinogenicity of methylated nitrosopiperazines in rats and hamsters. Journal of the National Cancer Institute, 60(5), 1245–1248. [Link]

-

Lijinsky, W., & Taylor, H. W. (1977). Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats. Zeitschrift für Krebsforschung und klinische Onkologie, 89(1), 31–36. [Link]

-

CSTEE. (2004). Opinion on the results of the RA of Piperazine (HH). European Commission. [Link]

-

Lijinsky, W., Saavedra, J. E., & Reuber, M. D. (1981). Carcinogenesis by Derivatives of 1-Nitroso-3,5-dimethylpiperazine in Rats. Cancer Research, 41(4), 1280-1283. [Link]

-

Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365. [Link]

-

Wang, B., Zhang, J., Nian, C., Jin, M., Kong, M., Li, W., He, W., & Wu, J. (2024). Synthesis of 1,4-dinitro-2,3-dinitraminepiperazine. Chinese Journal of Organic Chemistry, 44(1), 216-223. [Link]

-

Gamer, A. O., Ross, A., & Klein, M. (2001). Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. Carcinogenesis, 22(11), 1775–1780. [Link]

-

Krüger, F. W., Bertram, B., & Eisenbrand, G. (1976). Metabolism of nitrosamines in vivo. V Investigation on 14CO2 exhalation, liver RNA labelling and isolation of two metabolites from urine after administration of [2, 5-14C-]dinitrosopiperazine to rats. Zeitschrift für Krebsforschung und klinische Onkologie, 85(2), 125–134. [Link]

-

PubChem. (n.d.). 1,4-Dinitroso-2-methylpiperazine. National Center for Biotechnology Information. [Link]

-

Bond Chemicals Ltd. (2020). N-Methylpiperazine Safety Data Sheet. [Link]

-

Global Substance Registration System. (n.d.). 1,4-DINITROSO-2-METHYLPIPERAZINE. [Link]

-

PubChem. (n.d.). N,N'-Dinitrosopiperazine. National Center for Biotechnology Information. [Link]

Sources

- 1. ec.europa.eu [ec.europa.eu]

- 2. 1,4-Dinitroso-2-methylpiperazine | C5H10N4O2 | CID 41472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. N,N'-Dinitrosopiperazine | C4H8N4O2 | CID 8819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carcinogenicity of methylated nitrosopiperazines in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of nitrosamines in vivo. V Investigation on 14CO2 exhalation, liver RNA labelling and isolation of two metabolites from urine after administration of [2, 5-14C-]dinitrosopiperazine to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Methylated Dinitrosopiperazines

The following technical guide details the structure-activity relationships (SAR), metabolic mechanisms, and synthesis of methylated dinitrosopiperazines.

Technical Whitepaper | Version 1.0

Executive Summary

Methylated dinitrosopiperazines (DNPs) represent a critical subclass of N-nitrosamines, characterized by their potent carcinogenicity and distinct organotropism. Unlike simple dialkylnitrosamines, the cyclic structure of DNPs imposes rigid steric constraints that govern metabolic activation. This guide analyzes how methyl group substitution patterns dictate carcinogenic potency and target organ specificity. Contrary to the general rule where

Chemical Architecture & Isomerism

The core pharmacophore is the 1,4-dinitrosopiperazine ring. The biological activity is modulated by the positioning of methyl groups on the carbon skeleton (C2, C3, C5, C6).

Structural Classification

| Compound | Structure Description | Symmetry |

| 1,4-Dinitrosopiperazine (DNP) | Unsubstituted parent ring. | Symmetric ( |

| 2,6-Dimethyl-DNP | Methyls at C2 and C6. Flanks N1. | Asymmetric environment for N1 vs N4 |

| 2,5-Dimethyl-DNP | Methyls at C2 and C5. | Symmetric ( |

| 2-Methyl-DNP | Single methyl at C2. | Asymmetric |

Stereochemical Implications

The 2,6-dimethyl derivative exists as cis and trans isomers.[1][2] The cis isomer (diequatorial methyls) is thermodynamically more stable and often predominates in synthesis. The fixed conformation of the piperazine ring forces the N-nitroso groups into specific orientations (syn/anti), influencing their accessibility to cytochrome P450 enzymes.

Metabolic Activation Mechanism

The carcinogenicity of DNPs is not intrinsic but requires metabolic bioactivation, primarily catalyzed by CYP2E1 . The critical step is

The Activation Cascade

-

-Hydroxylation: CYP450 hydroxylates a C-H bond

-

Ring Opening: The resulting

-hydroxy nitrosamine is unstable. It undergoes spontaneous heterolytic ring cleavage. -

Diazonium Formation: The open-chain intermediate decomposes into a reactive alkyl diazonium ion.

-

DNA Alkylation: The electrophilic diazonium ion attacks nucleophilic DNA bases (e.g.,

-guanine,

The "Blocking" Effect

Methyl substitution at the

-

In 2,6-Dimethyl-DNP: The C2 and C6 positions are methylated. This sterically hinders the activation of the N1-nitroso group. However, the C3 and C5 positions (adjacent to N4) remain unsubstituted.

-

Result: Metabolic channeling occurs. The enzyme is forced to activate the N4 side exclusively, generating a specific, highly reactive alkylating agent that targets the esophagus.

[3]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the comparative carcinogenicity of methylated DNPs in rat models.

Comparative Potency Data

| Compound | Methyl Substitution | Relative Potency (Rats) | Primary Target Organ | Mechanism Note |

| 1,4-DNP | None | Moderate | Nasal Cavity / Liver | Non-selective activation at any |

| 2-Methyl-DNP | C2 | High | Esophagus | Asymmetry directs activation to unblocked sites. |

| 2,6-Dimethyl-DNP | C2, C6 | Very High | Esophagus | Blockage of N1-side channels metabolism to N4-side. |

| 2,5-Dimethyl-DNP | C2, C5 | Moderate (Similar to DNP) | Nasal Cavity | Symmetric blockage distributes activation potential. |

SAR Logic Flow

The enhanced potency of the 2,6-isomer contradicts the simple "methylation = detoxification" model. Instead, it suggests a "Focused Activation" hypothesis:

-

Blockage: Methyls at 2,6 prevent "futile" or low-potency oxidation at the N1 side.

-

Channeling: All metabolic potential is directed to the N4 side (C3/C5).

-

Targeting: The specific metabolite formed from N4-activation possesses the ideal lipophilicity and stability to reach the esophageal mucosa before decomposing.

Experimental Protocols

Synthesis of 2,6-Dimethyl-1,4-dinitrosopiperazine

Objective: Synthesize the target compound from 2,6-dimethylpiperazine via nitrosation. Safety: N-nitrosamines are potent carcinogens.[4][5] All work must be performed in a dedicated carcinogen glovebox or high-efficiency fume hood with double-gloving and full PPE. Neutralize all waste with bleach/NaOH.

Reagents:

-

2,6-Dimethylpiperazine (Commercial, typically cis/trans mix)

-

Sodium Nitrite (

) -

Hydrochloric Acid (HCl, 37%) or Acetic Acid

-

Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 2,6-dimethylpiperazine in 15 mL of water.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 25 mmol of HCl (2.5 eq) to generate the hydrochloride salt.

-

Nitrosation: Dropwise add a solution of Sodium Nitrite (22 mmol, 2.2 eq) in 5 mL water while maintaining temperature < 5°C.

-

Observation: A yellow oil or precipitate will begin to form (the dinitroso compound).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Extraction: Extract the reaction mixture with Dichloromethane (

mL). -

Washing: Wash the combined organic layers with saturated sodium bicarbonate (to remove acid) and brine.

-

Drying: Dry over anhydrous

and concentrate under vacuum. -

Purification: Recrystallize from ethanol/water or separate isomers using column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

-

Validation: Verify structure via

-NMR (distinct methyl doublets) and Mass Spectrometry (

-

Carcinogenicity Bioassay (Rat Model)

Objective: Assess the tumorigenic potential.[1][2]

-

Subjects: F344 Rats (Male/Female), 6 weeks old.

-

Administration: Dissolve test compound in drinking water (e.g., 20 mg/L).

-

Control: Vehicle only.

-

-

Duration: Administer ad libitum for 30–50 weeks.

-

Observation: Monitor body weight and survival daily.

-

Histopathology: Upon necropsy, fix esophagus, nasal cavity, liver, and lungs in formalin. Stain with H&E to identify squamous cell carcinomas (esophagus) or esthesioneuroepitheliomas (nasal).

References

-

Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer.

-

Lijinsky, W. (1980). Comparison of carcinogenesis by two isomers of nitroso-2,6-dimethylmorpholine.[1] Carcinogenesis.

-

Singer, S. S., et al. (1981). Carcinogenesis by Derivatives of 1-Nitroso-3,5-dimethylpiperazine in Rats. Cancer Research.[1][6]

-

Lijinsky, W. (1984). Carcinogenicity of methylated nitrosopiperazines in rats and hamsters. National Cancer Institute.

-

Doss, G. A., et al. (2005). Metabolic activation of a 1,3-disubstituted piperazine derivative. Chemical Research in Toxicology.

Sources

Application Note: Trace Quantification of 1,4-Dinitroso-2-methylpiperazine (DNPZ-Me) in Drug Substances by LC-MS/MS

Topic: LC-MS/MS Method Development for 1,4-Dinitroso-2-methylpiperazine Detection Content Type: Application Note & Protocol Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

The detection of nitrosamine impurities in pharmaceutical products has become a critical regulatory requirement following the implementation of ICH M7(R2) and FDA/EMA guidance.[1] While 1-methyl-4-nitrosopiperazine (MNP) is a commonly monitored impurity in rifampin and piperazine-derived drugs, the 1,4-dinitroso-2-methylpiperazine (hereafter referred to as DNPZ-Me ) presents a unique analytical challenge.

As a di-nitroso derivative of 2-methylpiperazine, DNPZ-Me (CAS 55556-94-0) possesses two N-nitroso groups, significantly altering its polarity and ionization efficiency compared to its mono-nitroso counterparts. This guide outlines a robust, self-validating LC-MS/MS protocol designed to achieve limits of quantification (LOQ) below 1 ng/mL, ensuring compliance with the stringent Acceptable Intake (AI) limits (typically 26.5 ng/day for Category 1 nitrosamines).

Analyte Profile & Mechanistic Insight[2]

Understanding the physicochemical properties of DNPZ-Me is the foundation of this method.

-

Molecular Weight: 158.16 g/mol [2]

-

Polarity: Moderate to High. The presence of two nitroso groups reduces the basicity of the piperazine nitrogens, making the molecule less proton-receptive than the parent amine but still amenable to positive electrospray ionization (ESI+).

-

Isomerism (Critical Control Point):

-

Chirality: The methyl group at position 2 creates a chiral center.

-

Rotamerism: The N-N bond in nitrosamines has restricted rotation, leading to syn (E) and anti (Z) conformers. With two nitroso groups, DNPZ-Me can exist as multiple rotamers (e.g., E,E; E,Z; Z,Z).

-

Chromatographic Impact: These rotamers often resolve or partially separate on high-efficiency columns (especially C18 or Biphenyl phases), appearing as split peaks or "shoulders." Protocol Directive: Integration strategies must account for the summation of all rotamer peaks to ensure accurate quantification.

-

Table 1: Physicochemical Properties

| Property | Value | Methodological Implication |

| Monoisotopic Mass | 158.08 Da | Precursor ion for MS/MS [M+H]+ = 159.1 |

| Predicted logP | ~ -0.3 to 0.2 | Low hydrophobicity; requires high aqueous stability or HILIC/Polar-embedded phases. |

| pKa | Significantly lower than piperazine | Reduced retention on Cation Exchange (SCX); ESI+ requires acidic mobile phase. |

Method Development Strategy

The following decision tree illustrates the logic used to select the ionization source and chromatographic stationary phase.

Figure 1: Method Development Decision Matrix. A Biphenyl stationary phase is selected for its ability to engage in pi-pi interactions, enhancing retention of the nitroso moieties and separating potential matrix interferences.

Detailed Experimental Protocol

Reagents and Standards[4][5][6][7]

-

Reference Standard: 1,4-Dinitroso-2-methylpiperazine (CAS 55556-94-0).[2]

-

Internal Standard (IS): 1,4-Dinitroso-2-methylpiperazine-d3 (or d4). Note: If a specific deuterated standard is unavailable, 1-methyl-4-nitrosopiperazine-d3 (MNP-d3) may be used as a surrogate, provided relative retention times are validated.

-

Inhibitor: Sulfamic Acid (Sigma-Aldrich, ACS Reagent). Critical: Used to scavenge residual nitrite and prevent in-situ nitrosation during extraction.

Sample Preparation (Self-Validating Workflow)

The greatest risk in nitrosamine analysis is the generation of false positives during sample handling.

Step-by-Step Protocol:

-

Inhibitor Solution: Prepare a 50 mM Sulfamic Acid solution in water.

-

Extraction:

-

Weigh 100 mg of Drug Substance (API) or Drug Product (powdered).

-

Add 5.0 mL of Inhibitor Solution . Vortex immediately for 30 seconds.

-

Validation Check: Spike a control blank with nitrite and secondary amine; if nitrosamine forms, the inhibitor concentration is insufficient.

-

-

Solvent Addition: Add 5.0 mL of Methanol (LC-MS grade). Sonication for 15 minutes (maintain temp < 30°C to prevent degradation).

-

Centrifugation: 5000 rpm for 10 minutes at 10°C.

-

Filtration: Filter supernatant through a 0.22 µm PTFE or Nylon filter. Discard the first 1 mL of filtrate (prevents filter adsorption bias).

-

Transfer: Transfer to amber LC vials (light sensitive).

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Waters XSelect HSS T3.

-

Why: Biphenyl provides enhanced retention for nitroso-aromatics and dipoles compared to C18.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (protonation source).[4]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B (Hold for polar retention)

-

6.0 min: 95% B

-

8.0 min: 95% B

-

8.1 min: 5% B

-

11.0 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C (Higher temp helps coalesce rotamer peaks).

Mass Spectrometry (MS/MS):

-

Source: ESI Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| DNPZ-Me | 159.1 | 129.1 | 25 | 12 | Quantifier (Loss of NO) |

| DNPZ-Me | 159.1 | 99.1 | 25 | 22 | Qualifier (Loss of 2xNO) |

| DNPZ-Me | 159.1 | 71.1 | 25 | 30 | Qualifier (Ring Frag) |

| DNPZ-Me-d3 (IS) | 162.1 | 132.1 | 25 | 12 | IS Quantifier |

Note: Exact collision energies are instrument-dependent and must be optimized (± 5 eV).

Sample Preparation Workflow Diagram

Figure 2: Sample Preparation Workflow designed to inhibit artifactual nitrosamine formation.

Validation & Performance Criteria

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during validation (per ICH Q2(R2)).

-

Specificity:

-

Inject a blank matrix spiked with high concentrations of the parent amine (2-methylpiperazine) and nitrite.

-

Requirement: No peak should appear at the retention time of DNPZ-Me. If a peak appears, the sulfamic acid step is insufficient.

-

-

Linearity:

-

Range: 0.5 ng/mL to 100 ng/mL.

-

R² > 0.995.

-

-

Sensitivity (LOD/LOQ):

-

LOD: Signal-to-Noise (S/N) > 3:1 (Typically ~0.2 ng/mL).

-

LOQ: S/N > 10:1 (Typically ~0.5 - 1.0 ng/mL).

-

-

Recovery:

-

Spike samples at LOQ, 100% limit, and 150% limit levels.

-

Acceptance: 80-120% recovery.

-

Troubleshooting & Critical Insights

-

Peak Splitting: If DNPZ-Me elutes as a double peak, it is likely due to syn/anti isomerism. Do not treat them as separate impurities. Sum the areas of both peaks for quantification. Increasing the column temperature to 50°C may coalesce the peaks.

-

Carryover: Nitrosamines can be sticky. Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

-

Mass Confusion: Ensure you are monitoring m/z 159.1 (Dinitroso), not m/z 130.1 (Mononitroso, MNP). The parent masses are distinct, but fragmentation patterns (loss of NO) are similar.

References

-

European Medicines Agency (EMA). (2025).[8] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from

-

U.S. Food and Drug Administration (FDA). (2024).[8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from

-

Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (Reference for general piperazine nitrosamine methodology). Retrieved from

-

Gassnova / SINTEF. (2020). Nitrosamine Analysis Methodology: LC-MS-MS-QQQ for 1,4-Dinitrosopiperazine (DNPZ). Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 1,4-Dinitroso-2-methylpiperazine Chemical Structure and Properties. Retrieved from

Sources

- 1. EMA nitrosamines update and acceptable intake limits | AMSbiopharma [amsbiopharma.com]

- 2. Piperazine, 2-methyl-1,4-dinitroso- (CAS 55556-94-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. veeprho.com [veeprho.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. hsa.gov.sg [hsa.gov.sg]

- 7. shimadzu.com [shimadzu.com]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

Synthesis and purification of 1,4-Dinitroso-2-methylpiperazine standards

Application Note: Synthesis and Purification of 1,4-Dinitroso-2-methylpiperazine (DNiMP) Standards

Abstract

The rigorous quantification of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement mandated by the FDA and EMA. 1,4-Dinitroso-2-methylpiperazine (DNiMP) is a potential genotoxic impurity formed from the nitrosation of 2-methylpiperazine, a common building block in drug substance synthesis. This guide provides a validated protocol for the synthesis, purification, and characterization of high-purity DNiMP reference standards to support analytical method development (LC-MS/MS) and toxicological assessment.

Safety Warning & Hazard Control

CRITICAL: N-Nitrosamines are potent carcinogens and mutagens. This protocol must be performed in a certified chemical fume hood with appropriate containment.

-

PPE: Double nitrile gloves, lab coat, safety goggles, and face shield.

-

Decontamination: All glassware and surfaces must be decontaminated using a solution of 50% hydrobromic acid (HBr) in glacial acetic acid or a specific commercial nitrosamine destructor before removal from the hood.

-

Waste: Segregate all waste as "Cytotoxic/Genotoxic."

Reaction Mechanism & Strategy

The synthesis involves the double N-nitrosation of 2-methylpiperazine using sodium nitrite in an acidic medium. The reaction proceeds via the formation of the electrophilic nitrosonium ion (

Key Structural Consideration: Unlike symmetric piperazine, 2-methylpiperazine is chiral. The resulting DNiMP exhibits restricted rotation around the N-N=O bonds, leading to the formation of distinct E (trans) and Z (cis) rotamers. This results in complex NMR spectra often mistaken for impurities.

Figure 1: Mechanism of double N-nitrosation of 2-methylpiperazine.

Experimental Protocol

Reagents and Materials

| Reagent | CAS No.[1][2][3] | Purity | Role |

| 2-Methylpiperazine | 109-07-9 | ≥98% | Starting Material |

| Sodium Nitrite (NaNO2) | 7632-00-0 | ≥99% | Nitrosating Agent |

| Hydrochloric Acid (37%) | 7647-01-0 | ACS Grade | Acid Catalyst |

| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Extraction Solvent |

| Sodium Sulfate (Na2SO4) | 7757-82-6 | Anhydrous | Drying Agent |

Synthesis Procedure

-

Preparation: Dissolve 2-methylpiperazine (1.00 g, 10.0 mmol) in water (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the solution to 0–5 °C using an ice bath. Slowly add concentrated HCl (2.5 mL) dropwise to adjust pH < 2. Exotherm expected.

-

Nitrosation: Dissolve sodium nitrite (2.10 g, 30.0 mmol, 3.0 eq) in water (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5 °C.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. The solution typically turns pale yellow.

-

Quenching: No specific quenching is required if excess nitrite is removed during workup, but urea can be added to destroy excess nitrous acid if immediate analysis is required.

Workup and Isolation

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Note: DNiMP is moderately polar; ensure thorough extraction.

-

-

Washing: Wash the combined organic layers with Saturated Sodium Bicarbonate (1 x 15 mL) to remove acid traces, followed by Brine (1 x 15 mL).

-

Drying: Dry the organic layer over anhydrous Na2SO4 for 15 minutes.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 30 °C.

-

Crude Product: You will obtain a yellow oil which may solidify upon standing or cooling.

Purification Strategy

For analytical standards, >98% purity is required. If the crude yield is <95% pure, proceed with purification.

Method A: Recrystallization (Preferred for Solids)

-

Solvent: Ethanol/Water (9:1) or Isopropanol.

-

Protocol: Dissolve crude solid in minimal hot ethanol. Add water dropwise until turbidity persists. Cool slowly to 4 °C. Collect crystals via vacuum filtration.

Method B: Flash Column Chromatography (For Oils)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Ethyl Acetate in Hexane (20% → 50% EtOAc).

-

TLC Visualization: UV (254 nm) or Iodine stain. DNiMP typically elutes as a distinct spot separate from mono-nitroso impurities.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of DNiMP is complex due to E/Z isomerism of the N-nitroso groups. Do not interpret split peaks as impurities without verifying integration.

-

1H NMR (400 MHz, CDCl3):

-

δ 1.1 – 1.4 ppm: Doublet (3H, -CH3). Often appears as two overlapping doublets due to rotamers.

-

δ 3.0 – 5.2 ppm: Multiplets (7H, Ring protons). The alpha-protons adjacent to the N-NO groups are significantly deshielded (shifted downfield) to the 4.5–5.2 ppm region.

-

Interpretation: The presence of multiple sets of signals is characteristic of hindered N-N rotation. Variable-temperature NMR (VT-NMR) at >80 °C can coalesce these signals to confirm purity.

-

LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion: [M+H]+ = 159.1 m/z.

-

Product Ions (Quantification):

-

159.1 → 129.1 (Loss of NO)

-

159.1 → 99.1 (Loss of 2x NO)

-

159.1 → 43.1 (Ring fragmentation)

-

Workflow Diagram

Figure 2: Step-by-step synthesis and isolation workflow.

Storage and Stability

-

Storage: Store neat standard at -20 °C protected from light. Nitrosamines are light-sensitive (photolytic degradation).

-

Solution Stability: Stock solutions in Methanol are stable for 1 month at -20 °C. Avoid aqueous acidic storage to prevent denitrosation.

References

-

World Health Organization (WHO). Nitrosamine impurities in pharmaceuticals: Technical Report. (2021).[4][5] Link

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. (2021).[4][5] Link

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). Link

-

Challis, B. C., & Outram, J. R. The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution. Journal of the Chemical Society, Perkin Transactions 1. (1979).[1] Link

-

PubChem. 1,4-Dinitroso-2-methylpiperazine (Compound Summary). National Library of Medicine.[6] Link

Sources

- 1. 1,4-dinitrosopiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. molforge.ai [molforge.ai]

Application Note: GC-TEA Analysis of 1,4-Dinitroso-2-methylpiperazine (MeNPZ)

Introduction & Scientific Context

The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following the discovery of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers (sartans). While volatile nitrosamines like NDMA and NDEA are well-characterized, complex cyclic nitrosamines such as 1,4-Dinitroso-2-methylpiperazine (MeNPZ) present unique analytical challenges.[1]

MeNPZ is a "cohort of concern" impurity often associated with drug substances containing piperazine rings (e.g., Rifampin, Rifapentine).[1] Unlike mono-nitroso compounds, MeNPZ contains two nitroso groups and a methyl substituent on the piperazine ring.[1] This structure imparts higher polarity, lower volatility, and complex stereochemistry compared to simple dialkyl nitrosamines.[1]

This guide details a robust Gas Chromatography - Thermal Energy Analyzer (GC-TEA) protocol. TEA is selected over Mass Spectrometry (MS) for this application due to its inherent selectivity for the N-nitroso moiety, which significantly reduces matrix interference and eliminates the risk of false positives from isotopic overlap common in low-resolution MS.

Key Analytical Challenges

-

Stereoisomerism: The restricted rotation of the N-N bond, combined with the asymmetric C2-methyl group, results in distinct syn and anti conformers. These often elute as multiple peaks that must be summed for accurate quantification.[1]

-

Thermal Instability: Dinitroso compounds are susceptible to degradation in hot injection ports.[1]

-

Matrix Interference: Drug substances often contain high concentrations of amines that can quench the TEA signal if not chromatographically resolved.[1]

Theory of Operation: The TEA Detector

The Thermal Energy Analyzer (TEA) is a chemiluminescence detector specific to nitro and nitroso compounds.[2][3] Its selectivity is derived from the precise thermal cleavage of the N-NO bond.

Mechanism:

-

Pyrolysis: The GC effluent passes through a ceramic pyrolyzer tube at 475–500°C.[1] This temperature is optimized to cleave the N-NO bond, releasing a nitrosyl radical (

NO), but is insufficient to cleave C-NO bonds (nitro groups require ~650°C). -

Cleanup: The gas stream passes through a cold trap (-78°C or -100°C) to remove organic solvents and the parent drug matrix, allowing only the volatile

NO gas and carrier to pass. -

Reaction: In the reaction chamber,

NO reacts with ozone ( -

Detection: As

relaxes to its ground state, it emits light in the near-infrared region (600–2800 nm), which is detected by a photomultiplier tube (PMT).[1][3]

Figure 1: Schematic of the TEA detection pathway ensuring selectivity for nitrosamines.

Method Development & Optimization

Column Selection

For MeNPZ, standard non-polar columns (e.g., DB-5) are unsuitable due to poor peak shape and lack of isomer resolution.[1]

-

Recommended: DB-WAX (PEG) or DB-624 (Cyanopropylphenyl) .[1]

-

Rationale: The high polarity of the WAX phase interacts with the nitroso groups, improving peak symmetry. It also provides sufficient retention to separate MeNPZ from the solvent front and the parent amine.

Isomer Management

MeNPZ will present as two or more distinct peaks (rotamers) due to the slow interconversion of conformers relative to the chromatographic timescale.

-

Protocol: You must integrate all peaks associated with MeNPZ and sum their areas.[1]

-

Verification: Inject a neat standard of MeNPZ. If multiple peaks appear, verify they all possess the N-nitroso moiety by checking the TEA response (which is molar-specific).

Figure 2: Workflow for handling MeNPZ stereoisomers during integration.

Experimental Protocol

Reagents and Standards

-

Reference Standard: 1,4-Dinitroso-2-methylpiperazine (Certified Reference Material).[1]

-